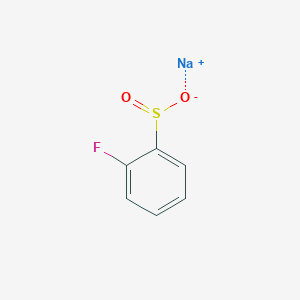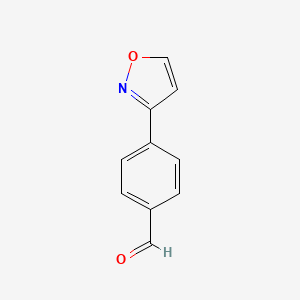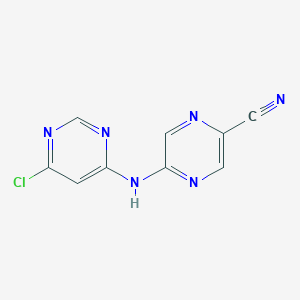
3-ethyl-2-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-2-methyl-1H-indole: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their aromatic properties and biological activities, making them important in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions to form indoles.
Bischler-Möhlau Indole Synthesis: This method involves the cyclization of α-bromoacetophenones with anilines in the presence of a base.
Industrial Production Methods: Industrially, indoles can be synthesized using catalytic hydrogenation of indole derivatives or through the use of metal catalysts in various cyclization reactions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-ethyl-2-methyl-1H-indole can undergo oxidation reactions to form various oxidized products.
Substitution: Electrophilic substitution reactions are common for indoles due to their electron-rich nature.
Major Products Formed:
Oxidation Products: Oxidized derivatives such as indole-3-carboxylic acid.
Reduction Products: Reduced derivatives such as 3-ethyl-2-methylindoline.
Substitution Products: Various substituted indoles depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Indole derivatives are used as building blocks in organic synthesis and as intermediates in the production of pharmaceuticals . Biology: Indole derivatives have been studied for their biological activities, including antiviral, anticancer, and antimicrobial properties . Medicine: Indole-based compounds are used in the development of drugs for various diseases, including cancer and infectious diseases . Industry: Indoles are used in the production of dyes, pigments, and fragrances .
Mecanismo De Acción
The mechanism of action of 3-ethyl-2-methyl-1H-indole involves its interaction with various molecular targets and pathways. Indole derivatives can bind to multiple receptors and enzymes, modulating their activity. For example, they can inhibit enzymes involved in cancer cell proliferation or interact with receptors involved in neurotransmission .
Comparación Con Compuestos Similares
2-methyl-1H-indole: Similar in structure but lacks the ethyl group at the 3-position.
3-methyl-1H-indole: Similar in structure but lacks the ethyl group at the 2-position.
1H-indole: The parent compound without any substituents.
Uniqueness: 3-ethyl-2-methyl-1H-indole is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity compared to other indole derivatives .
Propiedades
Número CAS |
35246-18-5 |
|---|---|
Fórmula molecular |
C11H13N |
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
3-ethyl-2-methyl-1H-indole |
InChI |
InChI=1S/C11H13N/c1-3-9-8(2)12-11-7-5-4-6-10(9)11/h4-7,12H,3H2,1-2H3 |
Clave InChI |
UTFUFZSBOJRSGN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(NC2=CC=CC=C21)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-((6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)difluoromethyl)quinoline](/img/structure/B8802949.png)
![4-[(4-Chloroanilino)methyl]phenol](/img/structure/B8802959.png)










